2,2,2-Trifluoro-1-(3-methylazetidin-1-yl)ethan-1-one
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Overview
Description
2,2,2-Trifluoro-1-(3-methylazetidin-1-yl)ethan-1-one is an organic compound characterized by the presence of trifluoromethyl and azetidine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(3-methylazetidin-1-yl)ethan-1-one typically involves the reaction of trifluoroacetic anhydride with 3-methylazetidine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(3-methylazetidin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroacetyl derivatives, while reduction can produce various alcohols or amines.
Scientific Research Applications
2,2,2-Trifluoro-1-(3-methylazetidin-1-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(3-methylazetidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. The azetidine ring can also contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoro-1-(piperidin-1-yl)ethanone: Similar in structure but with a piperidine ring instead of an azetidine ring.
2,2,2-Trifluoro-1-(3-nitrophenyl)ethan-1-one: Contains a nitrophenyl group instead of an azetidine ring.
Uniqueness
2,2,2-Trifluoro-1-(3-methylazetidin-1-yl)ethan-1-one is unique due to the presence of both trifluoromethyl and azetidine groups, which confer distinct chemical properties and potential applications. The combination of these groups can result in enhanced stability, reactivity, and binding affinity compared to similar compounds.
Properties
CAS No. |
27230-56-4 |
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Molecular Formula |
C6H8F3NO |
Molecular Weight |
167.13 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(3-methylazetidin-1-yl)ethanone |
InChI |
InChI=1S/C6H8F3NO/c1-4-2-10(3-4)5(11)6(7,8)9/h4H,2-3H2,1H3 |
InChI Key |
QAQJWSXAWNEPLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C1)C(=O)C(F)(F)F |
Origin of Product |
United States |
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